
3-Methyl-L-histidine N-hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-L-histidine N-hydrate is a non-proteinogenic amino acid derivative of L-histidine. It is characterized by the substitution of a methyl group at the 3-position of the imidazole ring of histidine. This compound is often used as a biomarker for muscle protein breakdown and has various applications in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-L-histidine N-hydrate typically involves the methylation of L-histidine. One common method is the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective methylation at the 3-position of the imidazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is then crystallized and hydrated to obtain the N-hydrate form .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-L-histidine N-hydrate undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole derivatives, while substitution reactions can yield various methylated or alkylated histidine compounds .
Applications De Recherche Scientifique
3-Methyl-L-histidine N-hydrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study methylation reactions and imidazole chemistry.
Biology: Serves as a biomarker for muscle protein breakdown, particularly in studies involving muscle metabolism and protein turnover.
Medicine: Investigated for its potential role in muscle-related diseases and conditions, including sarcopenia and muscle wasting.
Industry: Utilized in the production of specialized supplements and as a research tool in various biochemical assays
Mécanisme D'action
The mechanism of action of 3-Methyl-L-histidine N-hydrate involves its role as a biomarker for muscle protein breakdown. It is incorporated into muscle proteins and released into the bloodstream during muscle catabolism. The compound is then excreted in the urine, where it can be measured to assess muscle protein turnover. The molecular targets and pathways involved include the ubiquitin-proteasome pathway and various proteolytic enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-L-histidine: Another methylated derivative of L-histidine, but with the methyl group at the 1-position.
Anserine: A dipeptide consisting of beta-alanine and 3-Methyl-L-histidine.
Carnosine: A dipeptide composed of beta-alanine and L-histidine
Uniqueness
3-Methyl-L-histidine N-hydrate is unique due to its specific methylation at the 3-position of the imidazole ring. This structural feature distinguishes it from other methylated histidine derivatives and contributes to its specific biological functions and applications .
Propriétés
Numéro CAS |
307310-73-2 |
|---|---|
Formule moléculaire |
C7H13N3O3 |
Poids moléculaire |
187.20 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(3-methylimidazol-4-yl)propanoic acid;hydrate |
InChI |
InChI=1S/C7H11N3O2.H2O/c1-10-4-9-3-5(10)2-6(8)7(11)12;/h3-4,6H,2,8H2,1H3,(H,11,12);1H2/t6-;/m0./s1 |
Clé InChI |
JVZHCTIDJLKMST-RGMNGODLSA-N |
SMILES isomérique |
CN1C=NC=C1C[C@@H](C(=O)O)N.O |
SMILES canonique |
CN1C=NC=C1CC(C(=O)O)N.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


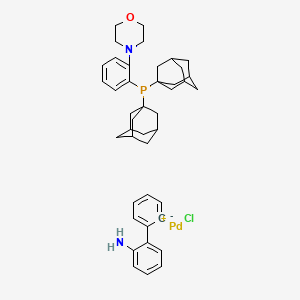
![Dibromo[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)](/img/structure/B12058174.png)


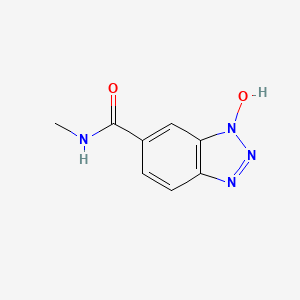
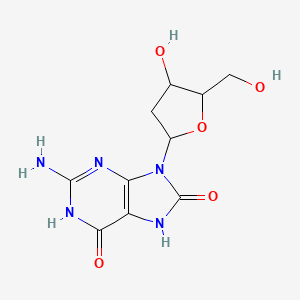
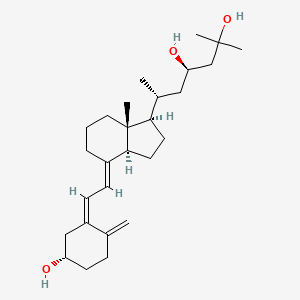



![[13C8]-Nifedipine](/img/structure/B12058222.png)

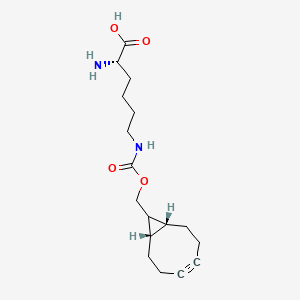
![[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12058257.png)
